molecular formula C13H13NO4 B11798753 1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylicacid

1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylicacid

Cat. No.: B11798753
M. Wt: 247.25 g/mol
InChI Key: NYRHNMVNUKFPTL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-[5-(furan-2-yl)-1,2-oxazol-3-yl]cyclopentane-1-carboxylic acid . This nomenclature follows hierarchical rules prioritizing functional groups and substituent positions:

  • The parent structure is cyclopentane , a five-membered carbocycle.
  • The carboxylic acid group (-COOH) is designated as the principal functional group, earning the suffix "-carboxylic acid" and the position "1" on the cyclopentane ring.
  • The 1,2-oxazol-3-yl substituent (isoxazole) is attached to the cyclopentane at position 1.
  • The isoxazole ring itself is substituted at position 5 with a furan-2-yl group.

The SMILES notation C1CCC(C1)(C2=NOC(=C2)C3=CC=CO3)C(=O)O encodes this structure, highlighting the connectivity of the cyclopentane core (C1CCC(C1)), the isoxazole ring (C2=NOC(=C2)), and the furan substituent (C3=CC=CO3). The InChIKey NYRHNMVNUKFPTL-UHFFFAOYSA-N further uniquely identifies the stereochemical and electronic configuration.

Property Value Source
IUPAC Name 1-[5-(furan-2-yl)-1,2-oxazol-3-yl]cyclopentane-1-carboxylic acid
SMILES C1CCC(C1)(C2=NOC(=C2)C3=CC=CO3)C(=O)O
InChIKey NYRHNMVNUKFPTL-UHFFFAOYSA-N

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

1-[5-(furan-2-yl)-1,2-oxazol-3-yl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C13H13NO4/c15-12(16)13(5-1-2-6-13)11-8-10(18-14-11)9-4-3-7-17-9/h3-4,7-8H,1-2,5-6H2,(H,15,16)

InChI Key

NYRHNMVNUKFPTL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=NOC(=C2)C3=CC=CO3)C(=O)O

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation and Cyclocondensation

A widely adopted method involves:

  • Chalcone formation :

    • Reacting 1-(furan-2-yl)ethan-1-one with substituted benzaldehydes under basic conditions (NaOH/ethanol) to form α,β-unsaturated ketones.

  • Cyclization with hydroxylamine :

    • Treating chalcones with hydroxylamine hydrochloride in acidic or neutral media to yield 3,5-disubstituted isoxazoles.

    • Example:

      1-(Furan-2-yl)ethanone+BenzaldehydeNaOHChalconeNH2OH\cdotpHCl5-(Furan-2-yl)isoxazole-3-carboxylic acid\text{1-(Furan-2-yl)ethanone} + \text{Benzaldehyde} \xrightarrow{\text{NaOH}} \text{Chalcone} \xrightarrow{\text{NH}_2\text{OH·HCl}} \text{5-(Furan-2-yl)isoxazole-3-carboxylic acid}
    • Yield : 70–85% under optimized conditions.

Huisgen Cycloaddition of Nitrile Oxides and Alkynes

  • Nitrile oxide generation :

    • Oxime derivatives of furfural are dehydrated using agents like hydroxy(tosyloxy)iodobenzene (HTIB).

  • Cycloaddition :

    • Reacting in-situ-generated nitrile oxides with terminal alkynes (e.g., propiolic acid) under Cu(I) catalysis or metal-free conditions.

    • Regioselectivity : Controlled by alkyne substitution; terminal alkynes favor 3,5-disubstituted isoxazoles.

Green Chemistry Approaches

  • Deep eutectic solvents (DES) :

    • Choline chloride:urea mixtures enable one-pot, three-component reactions (aldehydes, alkynes, hydroxylamine) with 80–90% yields.

  • Ultrasound irradiation :

    • Accelerates reaction rates (30–60 minutes vs. 6–12 hours conventionally) for 3-alkyl-5-aryl isoxazoles.

Cyclopentanecarboxylic Acid Synthesis

Ring Contraction of Cyclohexane Derivatives

  • Diketone intermediate :

    • Cyclohexane-1,2-dione is treated with hydrazine to form a hydrazone, followed by oxidation (e.g., MnO2_2) to a diazoketone.

  • Thermal or acidic rearrangement :

    • Heating diazoketones induces ring contraction to cyclopentanecarboxylic acid derivatives.

    • Example:

      Cyclohexane-1,2-dioneN2H4HydrazoneMnO2DiazoketoneΔCyclopentanecarboxylic acid\text{Cyclohexane-1,2-dione} \xrightarrow{\text{N}_2\text{H}_4} \text{Hydrazone} \xrightarrow{\text{MnO}_2} \text{Diazoketone} \xrightarrow{\Delta} \text{Cyclopentanecarboxylic acid}
    • Yield : 65–75% after hydrolysis.

Functionalization of Pre-formed Cyclopentane

  • Carboxylic acid introduction :

    • Oxidation of cyclopentane methanol derivatives (e.g., KMnO4_4/H2_2SO4_4) or hydrolysis of nitriles.

  • Stereoselective synthesis :

    • Enzymatic hydroxylation using engineered P450 BM-3 mutants achieves chiral cyclopentanecarboxylic acids.

Coupling Strategies for Final Assembly

Amide Bond Formation

  • Activation of carboxylic acid :

    • Convert 5-(furan-2-yl)isoxazole-3-carboxylic acid to acid chloride (SOCl2_2, oxalyl chloride) or mixed anhydride.

  • Coupling with cyclopentane amine :

    • React with 1-aminocyclopentanecarboxylic acid derivatives under Schotten-Baumann conditions.

    • Yield : 50–60% due to steric hindrance.

Transition Metal-Catalyzed Cross-Coupling

  • Suzuki-Miyaura reaction :

    • Brominated isoxazole coupled with cyclopentane boronic esters (Pd(PPh3_3)4_4, Na2_2CO3_3).

    • Limitation : Requires halogenated precursors, which are synthetically challenging.

Cycloaddition onto Functionalized Cyclopentane

  • In-situ isoxazole formation :

    • Pre-functionalize cyclopentane with alkyne groups (e.g., cyclopentylpropiolic acid).

    • Perform Huisgen cycloaddition with furan-derived nitrile oxides.

    • Advantage : One-pot procedure minimizes purification steps.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield (%)Reference
Claisen-Schmidt + CyclizationHigh regioselectivity, scalableMulti-step, acidic conditions required70–85
Huisgen CycloadditionMetal-free variants availableNitrile oxide instability60–75
Ring ContractionAccess to strained cyclopentane derivativesLow yields in diazoketone step65–75
Amide CouplingStraightforwardSteric hindrance reduces efficiency50–60

Challenges and Optimization Opportunities

  • Regioselectivity in isoxazole formation : Electron-deficient alkynes favor 3-carboxylic acid substitution.

  • Cyclopentane functionalization : Boc-protected amines (e.g., (1R,3S)-3-(((tert-butoxy)carbonyl)amino)cyclopentanecarboxylic acid) improve coupling efficiency.

  • Green solvents : Ionic liquids (e.g., [BMIM]X) enhance reaction rates and yields in cyclocondensations .

Chemical Reactions Analysis

Types of Reactions

1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the isoxazole ring can produce isoxazolines .

Scientific Research Applications

1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylic acid has several scientific research applications:

Comparison with Similar Compounds

5-(5-(Furan-2-yl)isoxazol-3-yl)-4-p-tolyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one (C8)

  • Structure: Shares the 5-(furan-2-yl)isoxazole group but is integrated into a dihydropyrimidinone scaffold with a p-tolyl and trifluoromethyl substituent.
  • The trifluoromethyl group in C8 increases lipophilicity, likely improving membrane permeability compared to the carboxylic acid group in the target compound .
  • Synthesis & Spectral Data :
    • NMR data for C8 (δ 9.94 ppm for NH) confirm hydrogen bonding and aromatic proton environments distinct from the target compound’s carboxylic acid protons .

3-(1-Hydroxy Naphthalene-2-yl)-5-(furan-2-yl)-1-Substituted Pyrazolines

  • Structure : Pyrazoline derivatives synthesized from chalcone precursors, featuring a furan-2-yl group and variable substituents (e.g., semicarbazide, phenyl hydrazine).
  • Key Differences :
    • The pyrazoline core introduces a five-membered ring with two adjacent nitrogen atoms, differing from the isoxazole-oxygen heterocycle in the target compound.
    • These compounds exhibit cerebroprotective activity, suggesting divergent biological targets compared to the uncharacterized target compound .
  • Synthesis :
    • Yields for pyrazolines (35–45%) are lower than typical isoxazole syntheses, highlighting the influence of heterocyclic stability on reaction efficiency .

Structural and Functional Group Analysis

Compound Core Structure Key Functional Groups Potential Bioactivity
Target Compound Isoxazole + cyclopentane Carboxylic acid, furan Enzyme inhibition (hypothetical)
C8 Dihydropyrimidinone Trifluoromethyl, p-tolyl Antimicrobial (speculative)
Pyrazolines Pyrazoline Hydroxynaphthyl, semicarbazide Cerebroprotective

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s carboxylic acid group may reduce stability under basic conditions compared to C8’s trifluoromethyl group, which is electron-withdrawing and stabilizes adjacent bonds .
  • Biological Activity : While pyrazolines demonstrate cerebroprotective effects, the target compound’s isoxazole-carboxylic acid system may favor interactions with enzymes like cyclooxygenase or metalloproteases, though direct evidence is absent .
  • Data Gaps: No pharmacological or kinetic data for the target compound are available in the provided evidence, limiting functional comparisons.

Biological Activity

1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylic acid, identified by its CAS number 1352542-66-5, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentanecarboxylic acid moiety linked to an isoxazole ring with a furan substituent. Its molecular formula is C13H13N1O4C_{13}H_{13}N_{1}O_{4} with a molecular weight of 247.25 g/mol. The structural complexity contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing isoxazole rings exhibit notable antimicrobial properties. For instance, derivatives similar to 1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylic acid have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylic acidS. aureus32 µg/mL
1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylic acidE. coli64 µg/mL

These findings suggest that the compound could be developed as a novel antimicrobial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.

Neuroprotective Activity

Another area of interest is the neuroprotective effects attributed to the compound. Research indicates that it may protect neuronal cells from oxidative stress-induced apoptosis. In models of neurodegenerative diseases, such as Alzheimer's, compounds with similar structures have shown promise in reducing amyloid-beta toxicity.

The biological activity of 1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylic acid can be attributed to several mechanisms:

  • Receptor Modulation : It acts as an antagonist at specific lysophosphatidic acid (LPA) receptors, which are implicated in various pathological conditions including cancer and fibrosis.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), it mitigates oxidative damage in cells.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of the compound against multi-drug resistant strains of bacteria. Results indicated that it significantly inhibited bacterial growth compared to standard antibiotics.

Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models of Alzheimer’s disease showed that administration of the compound led to improved cognitive function and reduced amyloid plaque formation compared to untreated controls.

Q & A

Q. Key Optimization Parameters :

  • Temperature : Maintain 60–80°C during cycloaddition to avoid side reactions (e.g., over-oxidation of the isoxazole ring) .
  • Solvent : Use polar aprotic solvents (e.g., DMF or THF) for cycloaddition to enhance dipole interactions .
  • Catalyst : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with strict control of moisture/oxygen levels .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify protons on the cyclopentane ring (δ 1.5–2.5 ppm, multiplet) and furan/isoxazole aromatic protons (δ 6.5–8.0 ppm). Coupling constants (J) between isoxazole and furan protons confirm regioselectivity .
    • ¹³C NMR : Carboxylic acid carbonyl (δ ~170 ppm), isoxazole C-3 (δ ~160 ppm), and furan C-2 (δ ~110 ppm) .
  • X-ray Crystallography : Resolve stereochemistry and crystal packing. Symmetry codes (e.g., space group P2₁/c) and hydrogen-bonding networks (e.g., O–H···N interactions) validate intermolecular stability .
  • Infrared Spectroscopy (IR) : Carboxylic acid O–H stretch (2500–3300 cm⁻¹) and isoxazole C=N stretch (~1600 cm⁻¹) .

How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

Answer:
Contradictions often arise from variations in assay conditions or structural modifications. A systematic approach includes:

Structure-Activity Relationship (SAR) Analysis : Compare bioactivity of analogs with incremental structural changes (see Table 1).

Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, cell lines, incubation time).

Computational Validation : Use molecular docking to predict binding affinities to target proteins (e.g., COX-2 or kinases) .

Q. Table 1: Bioactivity of Structurally Related Compounds

CompoundKey Structural FeaturesReported ActivitySource
5-(4-Methylphenyl)-1,2-oxazoleOxazole + methylphenylAntimicrobial
Furan-2-Carboxylic AcidFuran + carboxylic acidAnti-inflammatory
Target CompoundIsoxazole + furan + cyclopentaneUnder investigation

What strategies optimize crystallization of this compound for X-ray diffraction studies?

Answer:

  • Solvent Selection : Use mixed solvents (e.g., ethanol/water) to balance solubility and slow evaporation rates .
  • Temperature Gradients : Gradual cooling from 50°C to 4°C promotes nucleation.
  • Additives : Introduce trace co-solvents (e.g., DMSO) to disrupt π-π stacking and improve crystal quality .
  • Crystallization Vessels : Utilize sitting-drop vapor diffusion setups for controlled crystal growth.

How can computational modeling predict the compound’s interaction with biological targets?

Answer:

Molecular Docking : Use PubChem-derived SMILES strings (e.g., C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C4=CC=CO4) to model binding poses in target proteins (e.g., enzymes with active-site carboxylate recognition) .

Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonds between the carboxylic acid group and catalytic residues .

QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

What experimental controls are critical when evaluating the compound’s stability under physiological conditions?

Answer:

  • pH Stability Tests : Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Light/Oxygen Exposure : Store samples in amber vials under nitrogen to prevent photodegradation/oxidation of the furan ring .
  • Enzymatic Stability : Use liver microsomes or esterase-rich media to assess carboxylic acid ester hydrolysis .

How can regioselectivity challenges in isoxazole synthesis be mitigated?

Answer:

  • Precursor Design : Employ electron-withdrawing groups (e.g., nitro) on the nitrile oxide to direct cycloaddition to the desired position .
  • Catalytic Systems : Use Cu(I) catalysts to favor 3,5-disubstituted isoxazole regioisomers .
  • Kinetic vs. Thermodynamic Control : Optimize reaction time (shorter for kinetic products) and temperature (higher for thermodynamic stability) .

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